molecular formula C16H16N4O2S B2973874 4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251695-31-4

4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2973874
CAS No.: 1251695-31-4
M. Wt: 328.39
InChI Key: QLNNZMLEHJORRA-UHFFFAOYSA-N
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Description

4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide (CAS 1251695-31-4) is a complex heterocyclic compound of significant interest in medicinal chemistry research, with a molecular formula of C16H16N4O2S and a molecular weight of 328.39 g/mol . This molecule incorporates three distinct heterocyclic systems—furan, pyridine, and thiazole—into a single, unique scaffold. The presence of the 4-amino group and the N-substituted carboxamide moiety enhances the compound's solubility and bioavailability profile, making it a promising candidate for pharmaceutical investigations . The thiazole ring is a privileged structure in drug discovery, found in more than 18 FDA-approved drugs, and is known for its diverse biological activities . Its derivatives demonstrate a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects . Specifically, 2-aminothiazole derivatives, a class to which this compound is structurally related, have been identified as hits in screenings for antileishmanial properties and have shown activity against other microorganisms such as plasmodia and mycobacteria . The specific spatial arrangement of its heteroaromatic systems suggests potential for interaction with various biological targets, such as enzymes and receptors. Predicted physical properties include a density of 1.322 g/cm³ and a boiling point of 472.8 °C . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-N-ethyl-N-(furan-2-ylmethyl)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-20(10-11-6-5-9-22-11)16(21)15-13(17)14(19-23-15)12-7-3-4-8-18-12/h3-9H,2,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNNZMLEHJORRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CO1)C(=O)C2=C(C(=NS2)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

    Attachment of the Furan Ring: The furan ring can be attached via a nucleophilic substitution reaction using a furan derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The compound’s thiazole-5-carboxamide core differentiates it from other heterocyclic analogs:

Compound Name Core Structure Key Substituents Reference
Target compound Thiazole 4-amino, 3-pyridin-2-yl, N-ethyl-N-(furan-2-yl)methyl
AZ331 (1,4-dihydropyridine) Dihydropyridine 5-cyano, 4-(2-furyl), N-(2-methoxyphenyl), thioether-linked 4-methoxyphenyl
AZ257 (1,4-dihydropyridine) Dihydropyridine 4-(2-furyl), N-(2-methoxyphenyl), thioether-linked 4-bromophenyl
5-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-3-carboxamide Oxazole 5-furan-2-yl, N-ethyl-thiophene-pyrazole hybrid
N,N-diethyl-3-methyl-1,2-oxazole-5-carboxamide Oxazole N,N-diethyl, 3-methyl

Key Observations :

  • Core Heterocycle : Thiazoles (target) exhibit higher aromatic stability compared to dihydropyridines () but may have lower electron density than oxazoles (), affecting binding interactions.
  • Substituents : The pyridin-2-yl group in the target compound provides a hydrogen-bond acceptor site, similar to the methoxyphenyl groups in AZ331/AZ257 (). The furan-2-ylmethyl group enhances lipophilicity, comparable to furan-containing oxazole derivatives ().
Physicochemical Properties
  • Lipophilicity : The furan and pyridine groups in the target compound likely increase logP compared to dihydropyridines () but reduce it relative to bromophenyl-containing analogs (e.g., AZ257) .
  • Synthetic Complexity : The target compound’s synthesis () involves multi-step coupling, similar to oxazole derivatives (), but differs from dihydropyridines, which require cyclocondensation ().

Biological Activity

4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antitumor, antiviral, and antibacterial activities. Understanding its biological activity is crucial for further development in therapeutic applications.

Chemical Structure

The compound's structure can be denoted as follows:

Chemical Structure C15H16N4O1S\text{Chemical Structure }C_{15}H_{16}N_{4}O_{1}S

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, which highlight its potential in different therapeutic areas.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar thiazole structures demonstrate IC50 values in the low micromolar range against human cancer cell lines, suggesting strong anticancer potential.

CompoundCell LineIC50 (µM)Reference
This compoundA4311.98 ± 1.22
Other ThiazolesVarious< 10

Antiviral Activity

The compound has shown promise as an antiviral agent. In vitro studies have demonstrated its ability to inhibit viral replication by targeting specific viral enzymes. For example, thiazole derivatives have been reported to inhibit the activity of the Hepatitis C virus NS5B polymerase.

StudyVirus TargetedEC50 (µM)Reference
Compound EvaluationHCV NS5B0.35
Thiazole DerivativesHIV-1< 10

Antibacterial Activity

Thiazole compounds are also known for their antibacterial properties. Studies have indicated that similar thiazole derivatives can effectively inhibit bacterial growth.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundE. coli20
Other ThiazolesStaphylococcus aureus< 50

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : Thiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.
  • Disruption of Bacterial Cell Wall Synthesis : The antibacterial activity may result from the disruption of bacterial cell wall synthesis.

Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro settings:

  • In Vivo Antitumor Study : A study involving mice bearing A431 tumors showed significant tumor reduction when treated with the compound compared to control groups.
  • In Vitro Antiviral Efficacy : The compound was tested against Hepatitis C virus in cultured hepatocytes, demonstrating a dose-dependent decrease in viral load.

Q & A

Q. What are the established synthetic routes for 4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. A common route involves:

Thiazole Core Formation : Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/water under reflux (1 hour), followed by recrystallization .

Functionalization : Introducing the pyridin-2-yl group via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may attach aryl/heteroaryl groups to the thiazole ring .

  • Characterization : Use HPLC for purity assessment (>95%), NMR (¹H/¹³C) to confirm substituent positions, and FT-IR to verify amide/thiazole functional groups. X-ray crystallography resolves ambiguities in regiochemistry .

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

  • Methodological Answer : Anti-exudative activity is typically assessed using:
  • Carrageenan-Induced Paw Edema : Measure edema volume reduction in rodents after oral administration (dose range: 10–100 mg/kg). Compare to indomethacin (positive control) .
  • Histamine-Induced Vascular Permeability : Quantify Evans blue dye leakage in tissues. A 30–50% reduction indicates significant activity .
  • Data Interpretation : Use ANOVA with post-hoc tests (e.g., Tukey) to compare treatment groups. EC₅₀ values should be calculated for dose-response curves.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Core Modifications : Systematically vary substituents on the thiazole (e.g., replace furan-2-yl with thiophene or pyridine) to assess impact on potency .
  • Side Chain Engineering : Replace the N-ethyl group with bulkier alkyl chains (e.g., isopropyl) or introduce electron-withdrawing groups (e.g., CF₃) to modulate bioavailability .
  • Pharmacokinetic Screening : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize derivatives. Molecular docking (e.g., AutoDock Vina) predicts binding to targets like COX-2 or TNF-α .

Q. How can contradictory data on solubility and bioavailability be resolved during formulation studies?

  • Methodological Answer :
  • Salt Formation : Test hydrochloride or mesylate salts to improve aqueous solubility. Monitor pH-dependent stability .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance dissolution rates. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .
  • In Vivo Correlation : Compare plasma concentration-time profiles (AUC, Cmax) of free vs. formulated compound in rodent models. Use LC-MS for quantification .

Q. What strategies address discrepancies in biological activity across cell-based vs. in vivo assays?

  • Methodological Answer :
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS. For example, hepatic CYP450-mediated oxidation may convert prodrugs to active species .
  • Target Engagement Assays : Use thermal shift assays (CETSA) to confirm direct target binding in cellular lysates.
  • Species-Specific Factors : Compare murine vs. human plasma protein binding (equilibrium dialysis) to explain interspecies variability .

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